molecular formula C15H12N2O3 B1473790 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole CAS No. 1421241-45-3

7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole

Cat. No. B1473790
CAS RN: 1421241-45-3
M. Wt: 268.27 g/mol
InChI Key: JGAVZDUXNZLBDX-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole, also known as MMBN, is a synthetic organic compound used in various scientific research applications. It is a heterocyclic aromatic compound, meaning it is composed of two or more rings of atoms that are fused together. MMBN is used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology. It is a versatile compound that can be used for a variety of purposes, from synthesizing new compounds to studying the effects of drugs on biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Activities

  • Benzoxazole derivatives have shown a broad spectrum of activity against various microorganisms, including bacteria and fungi. Some compounds have demonstrated significant antimycobacterial activity and are considered potential scaffolds for designing new potent drugs against microbial infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Antitumor and Apoptotic Activities

  • Certain benzoxazole derivatives derived from thymoquinone have exhibited notable antitumor activities. These compounds inhibit crucial pathways involved in cancer cell survival, such as the phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β), indicating their potential as antitumor agents (Glamočlija et al., 2018).
  • Additionally, benzazoles and benzoxazines have been explored for their ability to induce apoptosis and necrosis in tumor cells, suggesting their use as resistance modifiers in cancer treatment (Varga et al., 2005).

Anthelmintic Activities

  • Novel 5-nitro-1, 3-benzoxazole derivatives have shown potent anthelmintic activities, with molecular docking studies indicating that these compounds can effectively inhibit β-tubulin, a target protein critical to parasites. This suggests a promising avenue for developing new anthelmintic drugs (Satyendra et al., 2015).

Photochromic Properties

  • The photochromic properties of benzoxazole derivatives have been studied, indicating their potential applications in materials science, especially in developing novel materials with switchable optical properties (Zakhs et al., 2001).

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-9-3-5-11(6-4-9)15-16-13-8-12(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVZDUXNZLBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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